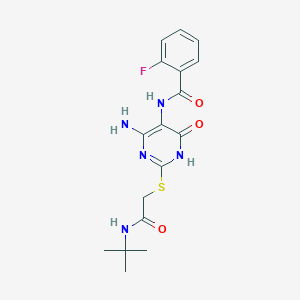
N-(4-amino-2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including an amine group, a thioether group, a pyrimidinone group, and a fluorobenzamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : The compound has been used in the synthesis of complex organic molecules, including peptide nucleic acid monomers. For instance, its synthesis involves reactions with key synthons and benzoyl chloride, followed by hydrolysis and coupling with protected PNA backbones (Gasser et al., 2006).
Characterization Methods : Detailed characterization of similar compounds, involving spectroscopic and spectrometric techniques like NMR spectroscopy and mass spectrometry, is a critical aspect of research in this domain (Desai et al., 2013).
Biological and Medicinal Applications
Antibacterial Agents : Derivatives of this compound have shown potential as antibacterial agents, with some demonstrating significant activity against Gram-negative bacteria (Satoh et al., 2009).
Anticancer Research : Compounds structurally similar to N-(4-amino-2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide have been investigated for their potential as anticancer agents. Their synthesis and evaluation often involve understanding their interaction with cancer-related enzymes and receptors (Theoclitou et al., 2011).
Antitumor Agents : These compounds have been evaluated for their potential as antitumor agents, with some demonstrating inhibitory activity against key enzymes involved in tumor growth and proliferation (Gangjee et al., 2005).
Molecular Interactions and Docking Studies
Molecular Docking : Some derivatives have been studied using molecular docking techniques to understand their interactions with bacterial protein receptors, which is crucial for the development of new antibacterial compounds (Ravichandiran et al., 2015).
DNA Precursor Metabolism : Research has explored the effects of related compounds on DNA precursor metabolism, which is significant in understanding their biological activities and potential side effects (Milam et al., 1986).
Chemical Reactions and Properties
Cycloaddition Reactions : The compound's derivatives are involved in cycloaddition reactions, important for creating complex molecular structures used in various applications, including the development of fluorescent compounds (Lu et al., 2022).
Electrochemical Studies : Electrochemical properties of related compounds have been studied, which can be analytically useful for detecting specific molecular interactions or transformations (Robert-Piessard et al., 1997).
Analytical Applications
Fluorescent Probes : Some derivatives have been developed as fluorescent probes for selective discrimination in chemical and biological sciences, demonstrating the versatility of the compound in analytical applications (Wang et al., 2012).
X-ray Diffraction Studies : X-ray diffraction techniques have been used to determine the crystal structure of derivatives, providing insights into their molecular configuration and potential applications in material science (Sanjeevarayappa et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3S/c1-17(2,3)23-11(24)8-27-16-21-13(19)12(15(26)22-16)20-14(25)9-6-4-5-7-10(9)18/h4-7H,8H2,1-3H3,(H,20,25)(H,23,24)(H3,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBZPLRDHLSOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/new.no-structure.jpg)
![N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2718295.png)
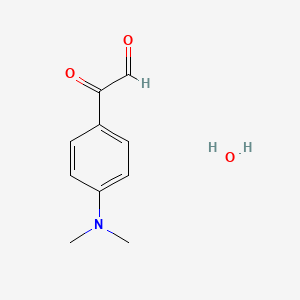
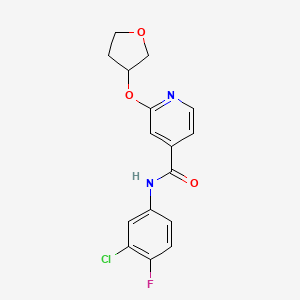
![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)
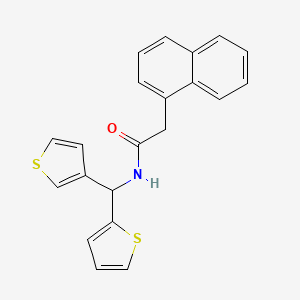
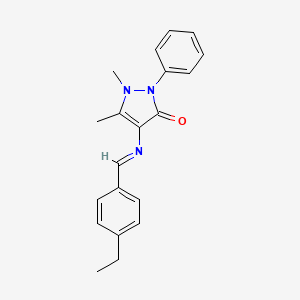
![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)
![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
